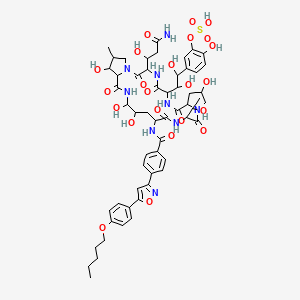
Micafungin
概要
説明
ファンガードは、様々な真菌感染症の治療に有効であることが知られている抗真菌剤です。. この阻害は、真菌細胞壁の完全性を破壊し、細胞溶解と死につながります。
準備方法
合成経路と反応条件: . 合成には、真菌株の発酵、活性化合物の抽出、およびその抗真菌活性を高めるためのその後の化学修飾を含むいくつかの段階が含まれます。
工業的生産方法: ファンガードの工業的生産には、大規模な発酵プロセスに続いて、精製と化学修飾が行われます。発酵は、活性化合物の収量を最大化するために、制御された条件下で行われます。 発酵後、化合物は抽出され、精製され、化学的に修飾されて最終製品が得られます .
化学反応の分析
反応の種類: ファンガードは、酸化、還元、置換などの様々な化学反応を起こします。これらの反応は、その合成と修飾に不可欠です。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤が使用されます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 様々な求核剤と求電子剤が使用され、分子に様々な官能基が導入されます。
生成される主な生成物: これらの反応から生成される主な生成物は、元の化合物の誘導体であり、抗真菌活性が向上したり、薬物動態のプロファイルが改善されたりする場合があります .
4. 科学研究への応用
ファンガードは、科学研究において幅広い用途があり、以下を含みます。
化学: エキノカンジンの合成と修飾を研究するためのモデル化合物として使用されます。
生物学: 真菌細胞壁合成と抗真菌耐性機構の研究に使用されます。
科学的研究の応用
Indications for Use
Micafungin is indicated for:
- Candidemia : Treatment of bloodstream infections caused by Candida species.
- Acute disseminated candidiasis : Management of widespread Candida infections.
- Esophageal candidiasis : Treatment of fungal infections in the esophagus.
- Prophylaxis : Preventive treatment in patients undergoing hematopoietic stem cell transplantation to reduce the risk of fungal infections .
Pharmacokinetics and Pharmacodynamics
This compound demonstrates linear pharmacokinetics within a dose range of 0.25 to 16 mg/kg. It effectively penetrates various body compartments, including the central nervous system . Pharmacodynamic studies have shown its efficacy in reducing fungal burden in animal models, which can inform dosing strategies in pediatric populations .
Treatment Success Rates
This compound has shown a treatment success rate of approximately 70% in clinical settings. In a comparative study against fluconazole, this compound demonstrated a higher overall treatment success rate (80% vs. 73.5%) . Adverse reactions were minimal and did not necessitate discontinuation in most cases .
Case Studies
-
Pediatric Applications :
- A multicenter observational study reported a 67% favorable response rate in children treated with this compound for invasive candidiasis, with a survival rate of 90% at the end of treatment .
- A rabbit model study provided insights into optimal dosing strategies for neonates with high-risk conditions, establishing a foundation for future clinical trials .
- Adult Applications :
Comparative Efficacy Table
作用機序
ファンガードは、真菌細胞壁の主要な構成成分である1,3-β-D-グルカンの合成に必須の酵素である1,3-β-D-グルカンシンターゼを阻害することで、抗真菌効果を発揮します . この阻害は細胞壁の破壊につながり、細胞溶解と死をもたらします。 ファンガードの分子標的はグルカンシンターゼ複合体であり、その作用経路は酵素への結合と細胞壁成分の合成の阻害を伴います .
6. 類似の化合物との比較
ファンガードは、その特異的な作用機序と幅広い真菌病原体に対する有効性により、抗真菌剤の中でユニークです。類似の化合物には以下が含まれます。
カスポファンギン: 作用機序が類似しているが、薬物動態が異なる別のエキノカンジンです。
アニデュラファンギン: 同じくエキノカンジンで、安定性と有意な薬物相互作用がないことで知られています。
フルコナゾール: 作用機序が異なり、エルゴステロールの合成を標的にするアゾール系抗真菌剤です.
類似化合物との比較
Fungard is unique among antifungal agents due to its specific mechanism of action and its efficacy against a broad spectrum of fungal pathogens. Similar compounds include:
Caspofungin: Another echinocandin with a similar mechanism of action but different pharmacokinetic properties.
Anidulafungin: Also an echinocandin, known for its stability and lack of significant drug interactions.
Fluconazole: An azole antifungal with a different mechanism of action, targeting the synthesis of ergosterol.
Fungard stands out due to its high efficacy, low potential for drug interactions, and its ability to treat a wide range of fungal infections .
特性
IUPAC Name |
[5-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H71N9O23S/c1-4-5-6-17-86-32-14-11-28(12-15-32)39-21-33(63-87-39)27-7-9-29(10-8-27)49(75)58-34-20-38(70)52(78)62-54(80)45-46(72)25(2)23-65(45)56(82)43(37(69)22-41(57)71)60-53(79)44(48(74)47(73)30-13-16-36(68)40(18-30)88-89(83,84)85)61-51(77)35-19-31(67)24-64(35)55(81)42(26(3)66)59-50(34)76/h7-16,18,21,25-26,31,34-35,37-38,42-48,52,66-70,72-74,78H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,71)(H,58,75)(H,59,76)(H,60,79)(H,61,77)(H,62,80)(H,83,84,85) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEUQSKUWLMALL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H71N9O23S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1270.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















